(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of N-methyl-1,4-diaminobutane with a suitable carbonyl compound can yield the pyrrolidine ring.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods. For instance, the reaction of the pyrrolidine ring with ammonia or an amine under reducing conditions can introduce the amino group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions. For example, the reaction of the amino group with an acyl chloride or anhydride can yield the carboxamide group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxo-pyrrolidines.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
N-methylpyrrolidine: A methyl-substituted pyrrolidine derivative.
3-amino-pyrrolidine: A pyrrolidine derivative with an amino group at the 3-position.
Uniqueness
(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2770353-42-7 |
---|---|
Molecular Formula |
C6H14ClN3O |
Molecular Weight |
179.65 g/mol |
IUPAC Name |
(3S)-3-amino-N-methylpyrrolidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H13N3O.ClH/c1-8-6(10)9-3-2-5(7)4-9;/h5H,2-4,7H2,1H3,(H,8,10);1H/t5-;/m0./s1 |
InChI Key |
BIWDSTLIEPUSEY-JEDNCBNOSA-N |
Isomeric SMILES |
CNC(=O)N1CC[C@@H](C1)N.Cl |
Canonical SMILES |
CNC(=O)N1CCC(C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.